

Techniques for Enhancing Amuvatinib Solubility

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Compound Focus: Amuvatinib

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The following table summarizes the key formulation strategies identified for improving the solubility and bioavailability of **amuvatinib**.

Technique	Key Components / Description	Key Findings / Performance	Citations
Lipid-Based Formulations	Surfactant polymer, Tocopherol, Fatty acid/Fatty acid ester	Synergistically increases solubility & bioavailability; targets BCS Class II/IV drugs like amuvatinib.	[1]
Eutectic Mixtures	Adenine phosphate (AdPh) prepared via liquid-assisted grinding	Lowers melting point; enhances dissolution rate & equilibrium solubility.	[2]

Detailed Experimental Protocols

Protocol 1: Preparing a Lipid-Based Formulation

This protocol is based on a patent application for increasing the bioavailability of poorly soluble drugs like **amuvatinib** [1].

- **Objective:** To create a formulation that synergistically enhances solubility using a combination of a lipid vehicle and a surfactant polymer.
- **Materials:**
 - **Active Pharmaceutical Ingredient (API): Amuvatinib** (or its pharmaceutically acceptable salt, e.g., HCl salt).
 - **Vehicle Components:**
 - A surfactant polymer (or its pharmaceutically acceptable salt).
 - A tocopherol (or its pharmaceutically acceptable salt).
 - A fatty acid or fatty acid ester (or its pharmaceutically acceptable salt).
- **Procedure:** The formulation can be prepared in different configurations [1]:
 - **As a Solid Dispersion:** The active drug (**amuvatinib**) and the vehicle components are combined into a single, solid mixture.
 - **As a Kit:** The active drug and the vehicle are kept in separate packages for combination at the time of use.
- **Note:** The patent application from which this information comes was abandoned, and no specific dosage or final clinical data is provided. This serves as a promising conceptual framework for pre-formulation studies [1].

Protocol 2: Creating a Eutectic Mixture

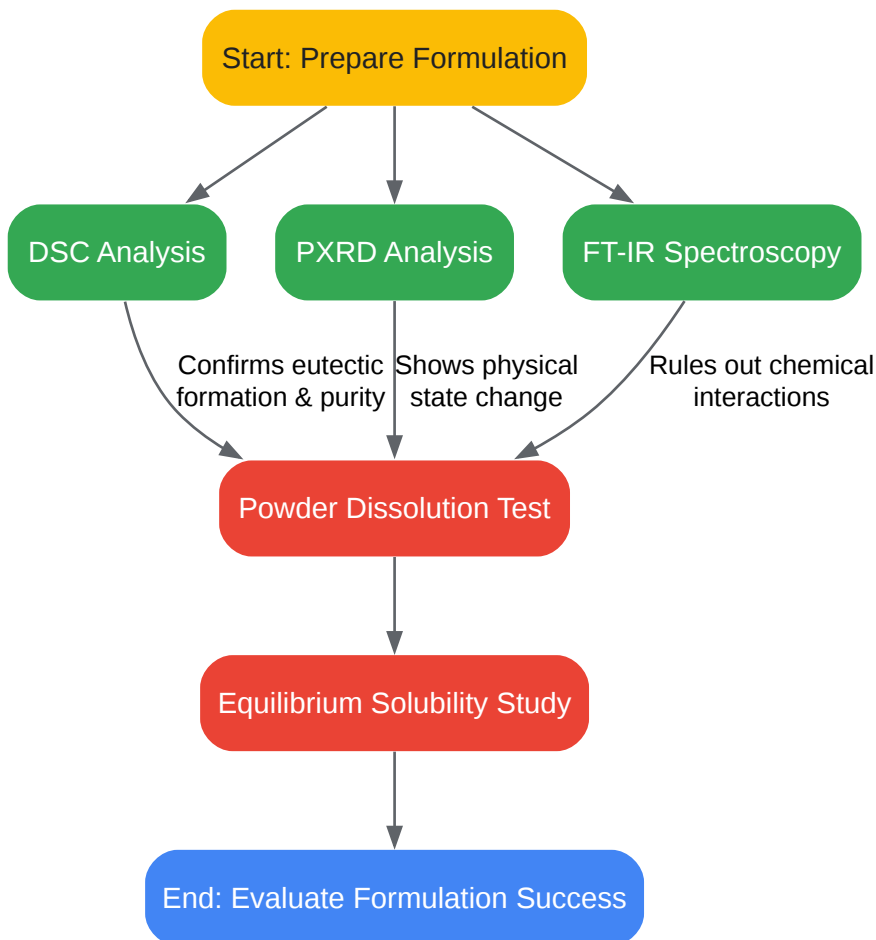
This protocol is adapted from a study on imatinib and olaparib, which demonstrates a generalizable method for poorly soluble tumor-associated enzyme inhibitors [2].

- **Objective:** To form a eutectic mixture with a lower melting point, thereby improving the drug's dissolution rate and solubility.
- **Materials:**
 - **API: Amuvatinib.**
 - **Co-former:** Adenine phosphate (AdPh, Vitamin B4).
 - **Solvent:** A liquid grinding aid (e.g., methanol, ethanol, or acetonitrile).
 - **Equipment:** Ball mill or mortar and pestle.
- **Procedure:**
 - **Weighing:** Weigh **amuvatinib** and AdPh in a predetermined molar ratio. The optimal ratio should be determined by constructing a solid-liquid binary phase diagram using Differential Scanning Calorimetry (DSC) data. A **1:1 molar ratio** is a suggested starting point based on the referenced study [2].
 - **Grinding:** Transfer the physical mixture to a grinding apparatus. Add a small, controlled amount of liquid grinding aid (e.g., 50-100 μL per 100 mg of solid).
 - **Processing:** Grind the mixture for **30-60 minutes** at a controlled frequency (e.g., 30 Hz) if using a ball mill, or until a homogeneous mixture is obtained.

- **Drying:** Dry the resulting eutectic mixture in an oven at a moderate temperature (e.g., **40-50°C**) for several hours to remove the residual solvent [2].

Characterization and Workflow

After preparing a formulation, particularly the eutectic mixture, it is crucial to characterize it properly. The workflow below outlines the key steps from preparation to final evaluation.



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Characterization Methods:

- **Differential Scanning Calorimetry (DSC):** Used to determine the melting point depression, a key indicator of eutectic formation. The mixture will show a single, sharp melting endotherm at a temperature lower than either pure component [2].

- **Powder X-ray Diffraction (PXRD):** Compares the diffraction pattern of the mixture with the pure components and their physical mixture. A pattern distinct from the parent compounds confirms the formation of a new phase [2].
- **Fourier Transform Infrared (FT-IR) Spectroscopy:** Helps rule out the formation of cocrystals or salt forms by showing no evidence of new chemical bonds. The spectrum is typically a superposition of the individual components' spectra [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary solubility challenge with amuvatinib? Amuvatinib is classified as a BCS Class IV drug, meaning it has both **low solubility and low permeability**, which presents a significant challenge for its oral bioavailability [1] [3].

Q2: Why consider a eutectic mixture over other techniques like cocrystals? Eutectic mixtures are a physical blend and do not require the formation of new chemical bonds (unlike cocrystals), making them simpler to prepare. They primarily work by **lowering the melting point** of the API, which can directly enhance its dissolution rate [2].

Q3: Are there any known derivatives of amuvatinib with improved properties? Yes, research has explored **amuvatinib** derivatives. For instance, one study found that a derivative referred to as "**compound 6**" exhibited increased toxicity against specific cancer cell lines under glucose starvation, suggesting that structural modifications can fine-tune biological activity and potentially other properties [4].

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References

1. US20170360791A1 - Pharmaceutical compositions for ... [patents.google.com]
2. Dissolution improvement and solubility enhancement of ... [sciencedirect.com]
3. Amuvatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl) [pmc.ncbi.nlm.nih.gov]

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